N~1~-[(2-Fluorophenyl)methyl]-N~2~-undecylethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-[(2-Fluorophenyl)methyl]-N~2~-undecylethane-1,2-diamine is an organic compound characterized by the presence of a fluorophenyl group attached to an ethane-1,2-diamine backbone with an undecyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[(2-Fluorophenyl)methyl]-N~2~-undecylethane-1,2-diamine typically involves a multi-step process. One common method starts with the reaction of 2-fluorobenzyl chloride with ethane-1,2-diamine under basic conditions to form the intermediate N1-(2-fluorobenzyl)ethane-1,2-diamine. This intermediate is then reacted with 1-bromoundecane in the presence of a base such as potassium carbonate to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N~1~-[(2-Fluorophenyl)methyl]-N~2~-undecylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Reduced amine derivatives.
Substitution: Substituted derivatives with various functional groups replacing the fluorine atom.
Scientific Research Applications
N~1~-[(2-Fluorophenyl)methyl]-N~2~-undecylethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of N1-[(2-Fluorophenyl)methyl]-N~2~-undecylethane-1,2-diamine involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the amine groups can form hydrogen bonds with various biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide
- N-(2-Fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-butanamide
- N-(2-Fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-2-methylpropanamide
Uniqueness
N~1~-[(2-Fluorophenyl)methyl]-N~2~-undecylethane-1,2-diamine is unique due to its specific structural features, such as the undecyl chain and the ethane-1,2-diamine backbone
Properties
CAS No. |
627520-96-1 |
---|---|
Molecular Formula |
C20H35FN2 |
Molecular Weight |
322.5 g/mol |
IUPAC Name |
N'-[(2-fluorophenyl)methyl]-N-undecylethane-1,2-diamine |
InChI |
InChI=1S/C20H35FN2/c1-2-3-4-5-6-7-8-9-12-15-22-16-17-23-18-19-13-10-11-14-20(19)21/h10-11,13-14,22-23H,2-9,12,15-18H2,1H3 |
InChI Key |
ZTRNFYPTTMBOOH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCNCCNCC1=CC=CC=C1F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.